2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and piperidine moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine typically involves the reaction of piperidine with a pyrazole derivative. One common method is the alkylation of piperidine with 2-bromoethyl pyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond acceptor or donor, facilitating interactions with biological macromolecules. The piperidine ring can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(1H-Imidazol-1-yl)ethyl]piperidine
- **2-[2-(1H-Triazol-1-yl)ethyl]piperidine
- **2-[2-(1H-Pyrrol-1-yl)ethyl]piperidine
Uniqueness
2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to imidazole, triazole, or pyrrole derivatives. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-pyrazol-1-ylethyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-2-6-11-10(4-1)5-9-13-8-3-7-12-13/h3,7-8,10-11H,1-2,4-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMVKNSVSMEHPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.